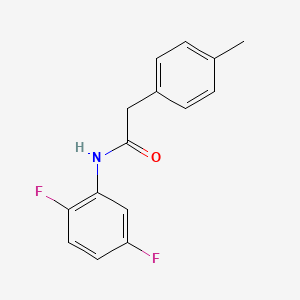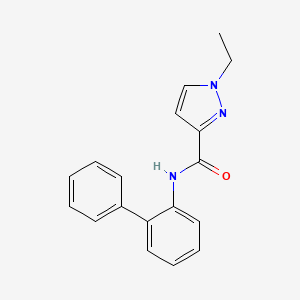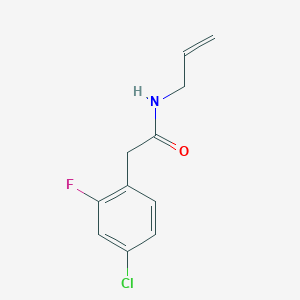
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one, also known as DFDQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is complex and involves multiple pathways and targets. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to interact with various enzymes and receptors, including kinases, phosphatases, and ion channels. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has also been shown to modulate various cellular processes, including apoptosis, autophagy, and inflammation. The precise mechanism of action of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is still under investigation, and further research is needed to fully understand the molecular mechanisms involved.
Biochemical and Physiological Effects
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to induce cell death in various cancer cell lines, inhibit the aggregation of amyloid beta peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has also been shown to reduce inflammation in various animal models of inflammatory diseases.
実験室実験の利点と制限
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its availability in large quantities. However, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and experimental conditions when using 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one in lab experiments.
将来の方向性
There are several future directions for research on 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms involved in its various biological effects, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to optimize the experimental conditions for the use of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one in lab experiments and to evaluate its safety and toxicity in vivo.
Conclusion
In conclusion, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been extensively studied and optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the molecular mechanisms involved in its various biological effects and to evaluate its potential therapeutic applications in various diseases.
合成法
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 2,5-difluoroaniline with 2,3-dimethoxybenzaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis method of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been extensively studied and optimized, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been used as a tool compound to study the mechanism of action of various enzymes and receptors. In biochemistry, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been used as a probe to study the structure and function of various proteins and biomolecules.
特性
IUPAC Name |
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-6-12-10(11-5-9(18)3-4-13(11)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHBVFZKZSOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)



![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)
![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)